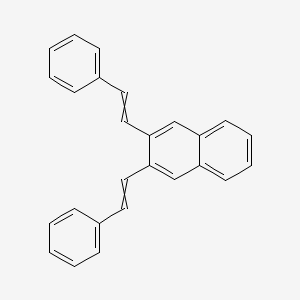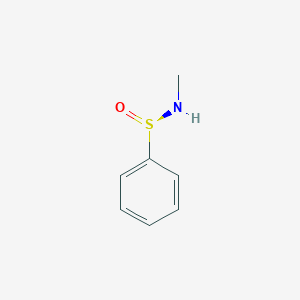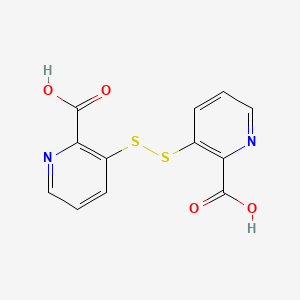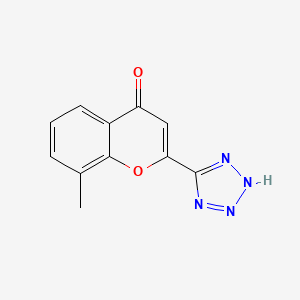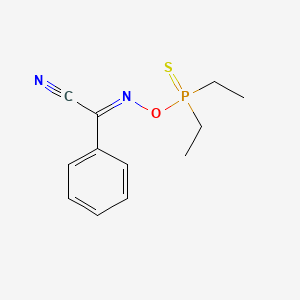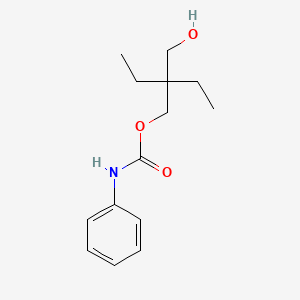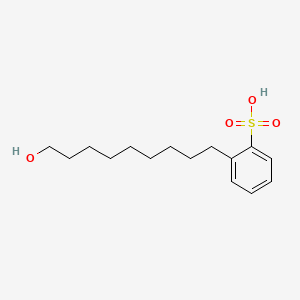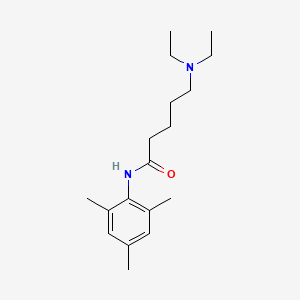
Phosphonic dichloride, (3-chloro-2-methyl-1-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic dichloride, (3-chloro-2-methyl-1-propenyl)-, also known by its CAS number 29914-04-3, is an organophosphorus compound. It is characterized by its molecular formula C₄H₆Cl₃OP and a molecular weight of 207.424 g/mol . This compound is a clear, colorless to yellow liquid with a distinct odor and is known for its reactivity and toxicity.
Méthodes De Préparation
Phosphonic dichloride, (3-chloro-2-methyl-1-propenyl)-, can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloro-2-methyl-1-propene with phosphorus trichloride in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and an inert atmosphere to prevent unwanted side reactions . Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form corresponding phosphonates and phosphoramidates.
Oxidation Reactions: It can be oxidized to form phosphonic acid derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphonic acid and hydrochloric acid.
Common reagents used in these reactions include thionyl chloride, sulfuryl chloride, and various amines. The major products formed from these reactions are phosphonates, phosphoramidates, and phosphonic acids .
Applications De Recherche Scientifique
Phosphonic dichloride, (3-chloro-2-methyl-1-propenyl)-, has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of novel drugs and therapeutic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonic dichloride, (3-chloro-2-methyl-1-propenyl)-, involves its reactivity with nucleophiles. The compound’s electrophilic phosphorus center readily reacts with nucleophilic species, leading to the formation of various phosphonate and phosphoramidate derivatives. These reactions often involve the formation of a pentavalent phosphorus intermediate, which then undergoes further transformations to yield the final products .
Comparaison Avec Des Composés Similaires
Phosphonic dichloride, (3-chloro-2-methyl-1-propenyl)-, can be compared with other similar compounds such as:
Methylphosphonyl dichloride: Similar in structure but lacks the 3-chloro-2-methyl-1-propenyl group.
3-Chloro-2-methyl-1-propene: Similar in structure but lacks the phosphonic dichloride group.
3-Chloro-2-chloromethylpropene: Similar in structure but has different substituents on the propene backbone
The uniqueness of phosphonic dichloride, (3-chloro-2-methyl-1-propenyl)-, lies in its combination of the phosphonic dichloride group with the 3-chloro-2-methyl-1-propenyl moiety, which imparts distinct reactivity and applications.
Propriétés
Numéro CAS |
29914-04-3 |
|---|---|
Formule moléculaire |
C4H6Cl3OP |
Poids moléculaire |
207.42 g/mol |
Nom IUPAC |
3-chloro-1-dichlorophosphoryl-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6Cl3OP/c1-4(2-5)3-9(6,7)8/h3H,2H2,1H3 |
Clé InChI |
RPCOLUFQCNSJLX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CP(=O)(Cl)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



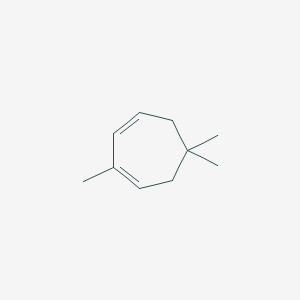

![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)
